amine CAS No. 1780167-86-3](/img/structure/B1471306.png)
[(1-Fluorocyclopentyl)methyl](methyl)amine
Übersicht
Beschreibung
(1-Fluorocyclopentyl)methyl](methyl)amine, also known as 1-Fluorocyclopentylmethylmethylamine, is an organic compound with a molecular formula of C7H15FN. It is an amine that belongs to the family of cyclopentyl methyl amines. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, biological agents, and other chemical compounds. It is also used in the synthesis of organic fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Amine-Functionalized Sorbents for PFAS Removal
A critical review highlighted the advancement in the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This approach relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology to remove PFAS at low concentrations, suggesting a potential environmental application of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Analysis of Heterocyclic Aromatic Amines in Food
Research on the analysis of heterocyclic aromatic amines (HAAs), which are carcinogenic compounds formed in cooked meats, employs various analytical techniques. This highlights the relevance of amine analysis in food safety and public health sectors, potentially extending to the analysis of specific compounds like (1-Fluorocyclopentyl)methylamine in various matrices (Teunissen et al., 2010).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
A review focused on the degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, using advanced oxidation processes. This indicates the importance of understanding the chemical behavior of nitrogen-containing compounds like (1-Fluorocyclopentyl)methylamine in environmental remediation and the development of treatment technologies to address contamination (Bhat & Gogate, 2021).
Renewable Feedstock for Nitrogen-containing Derivatives
Soybean oil has been used as a renewable feedstock to produce a range of materials containing nitrogen, highlighting the potential of utilizing renewable sources to synthesize nitrogen-containing compounds, which may include methodologies applicable to the synthesis or modification of compounds like (1-Fluorocyclopentyl)methylamine (Biswas et al., 2008).
These findings suggest a wide range of scientific applications for compounds with amine functionalities, from environmental science and food safety to renewable materials and chemical synthesis. While direct references to "(1-Fluorocyclopentyl)methylamine" were not identified, the applications and functionalities of similar compounds provide valuable context for understanding its potential uses in scientific research.
Eigenschaften
IUPAC Name |
1-(1-fluorocyclopentyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-9-6-7(8)4-2-3-5-7/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFKFAPQTWGEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




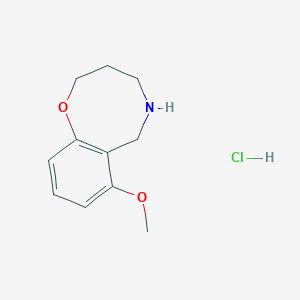

![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)

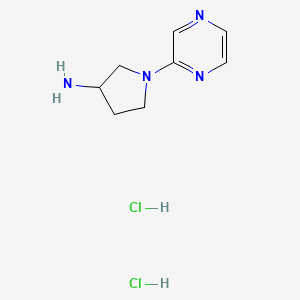
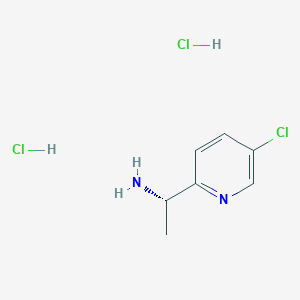
![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)


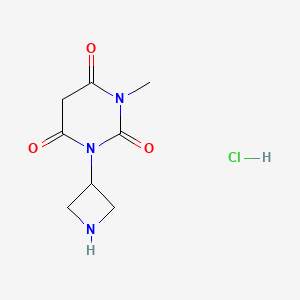
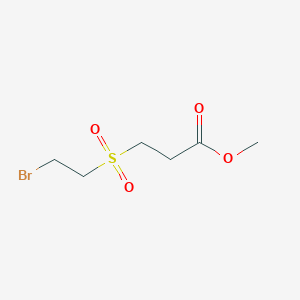
![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)